molecular formula C21H33N4O5PS B12299243 Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate

Diethyl 2,2'-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate

Cat. No.: B12299243
M. Wt: 484.6 g/mol
InChI Key: JGCMEVUWRCNKKE-UHFFFAOYSA-N
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Description

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is a complex organic compound with a molecular formula of C21H33N4O5PS. This compound is known for its unique structure, which includes a thiazole ring, a furan ring, and a phosphane group.

Preparation Methods

The synthesis of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves multiple steps. One common method includes the following steps:

Chemical Reactions Analysis

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate involves its interaction with specific molecular targets. The compound can inhibit metabolic enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Diethyl 2,2’-(((5-(2-amino-5-isobutylthiazol-4-yl)furan-2-yl)phosphanediyl)bis(azanediyl))dipropionate is unique due to its combination of a thiazole ring, a furan ring, and a phosphane group. Similar compounds include:

Properties

Molecular Formula

C21H33N4O5PS

Molecular Weight

484.6 g/mol

IUPAC Name

ethyl 2-[[[5-[2-amino-5-(2-methylpropyl)-1,3-thiazol-4-yl]furan-2-yl]-[(1-ethoxy-1-oxopropan-2-yl)amino]phosphanyl]amino]propanoate

InChI

InChI=1S/C21H33N4O5PS/c1-7-28-19(26)13(5)24-31(25-14(6)20(27)29-8-2)17-10-9-15(30-17)18-16(11-12(3)4)32-21(22)23-18/h9-10,12-14,24-25H,7-8,11H2,1-6H3,(H2,22,23)

InChI Key

JGCMEVUWRCNKKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NP(C1=CC=C(O1)C2=C(SC(=N2)N)CC(C)C)NC(C)C(=O)OCC

Origin of Product

United States

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